Tmb-PS

Overview

Description

. This compound is particularly valuable in biochemical assays due to its ability to produce a colorimetric change upon reaction with hydrogen peroxide, making it a useful tool in various diagnostic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TMB-PS typically involves the reaction of 3,3’,5,5’-tetramethylbenzidine with a sulfonating agent under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete sulfonation . The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The final product is subjected to rigorous quality control measures, including purity testing and stability assessments, before being packaged for distribution .

Chemical Reactions Analysis

Scientific Research Applications

TMB-PS has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of TMB-PS involves its oxidation by hydrogen peroxide in the presence of peroxidase enzymes. The oxidation process converts this compound into a diimine complex, resulting in a color change that can be measured spectrophotometrically . This color change is directly proportional to the concentration of hydrogen peroxide, making this compound a sensitive and specific reagent for detecting this compound .

Comparison with Similar Compounds

Similar Compounds

3,3’,5,5’-Tetramethylbenzidine (TMB): A precursor to TMB-PS, used similarly as a chromogenic substrate in biochemical assays.

o-Phenylenediamine (OPD): Another chromogenic substrate used in ELISA, but less sensitive compared to this compound.

ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)): A chromogenic substrate used in various assays, but with different colorimetric properties compared to this compound.

Uniqueness of this compound

This compound stands out due to its high sensitivity and specificity for hydrogen peroxide detection. Its ability to produce a distinct color change upon oxidation makes it a valuable tool in various diagnostic and research applications. Additionally, this compound is more stable and less toxic compared to some other chromogenic substrates, making it a safer and more reliable choice for laboratory use .

Biological Activity

Tmb-PS (Tumor Mutational Burden - Personalized Score) is a compound that has garnered attention in the field of oncology, particularly concerning its implications for immunotherapy. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is defined as a measure of the number of somatic mutations per megabase of a tumor's genomic sequence. It serves as a potential biomarker for predicting the efficacy of immune checkpoint inhibitors (ICIs) in cancer treatment. The underlying mechanism involves the relationship between tumor mutational burden and the immune response, where higher mutational loads may enhance the visibility of tumors to the immune system.

Key Mechanisms:

- Immune Evasion : Tumors with high TMB may express neoantigens that are recognized by T cells, facilitating an immune attack.

- Predictive Biomarker : Elevated TMB levels have been associated with improved responses to ICIs like pembrolizumab and nivolumab across various cancer types.

Clinical Trials and Studies

- KEYNOTE-158 Trial :

- CheckMate Trials :

Summary of Clinical Data

| Study | Population Size | TMB-high Definition | ORR (TMB-high) | ORR (TMB-low) | PFS Improvement |

|---|---|---|---|---|---|

| KEYNOTE-158 | 751 | ≥10 mut/Mb | 30.3% | 6.8% | Yes |

| CheckMate 568 | Not specified | ≥10 mut/Mb | Increased | Not specified | Yes |

| CheckMate 227 | Not specified | ≥10 mut/Mb | Not specified | Not specified | Yes |

Case Study 1: Lung Cancer

A retrospective analysis showed that patients with non-small cell lung cancer (NSCLC) exhibiting high TMB had significantly better outcomes when treated with ICIs compared to those with low TMB levels. This reinforces the predictive value of this compound in selecting candidates for immunotherapy.

Case Study 2: Urothelial Carcinoma

In a cohort study involving urothelial carcinoma patients, high TMB was associated with favorable responses to pembrolizumab. The study highlighted that even microsatellite stable tumors could benefit from high TMB status, challenging previous assumptions about MSI-H tumors being the primary candidates for immunotherapy .

Properties

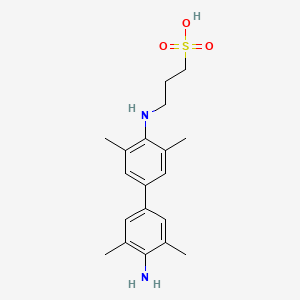

IUPAC Name |

3-[4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylanilino]propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3S/c1-12-8-16(9-13(2)18(12)20)17-10-14(3)19(15(4)11-17)21-6-5-7-25(22,23)24/h8-11,21H,5-7,20H2,1-4H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNAFYJQMXPVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)NCCCS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.